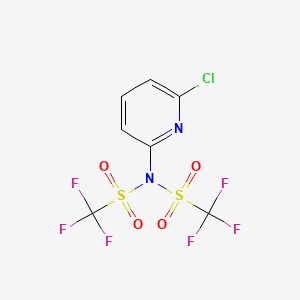
N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with chlorine and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent introduction of the chlorine and fluorine substituents. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoromethylsulfonyl chloride (CF3SO2Cl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyridine rings.
Scientific Research Applications
N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
N’-(6-chloropyridin-2-yl)formohydrazide: Similar in structure but lacks the trifluoromethylsulfonyl group.
N’-(6-chloropyridin-2-yl)acetohydrazide: Contains an acetohydrazide group instead of the trifluoromethylsulfonyl group.
Uniqueness
N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is unique due to the presence of multiple fluorine atoms and the trifluoromethylsulfonyl group, which impart distinct chemical properties such as increased stability, lipophilicity, and potential bioactivity.
Properties
Molecular Formula |
C7H3ClF6N2O4S2 |
|---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
N-(6-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C7H3ClF6N2O4S2/c8-4-2-1-3-5(15-4)16(21(17,18)6(9,10)11)22(19,20)7(12,13)14/h1-3H |
InChI Key |
CFXUVIQYZBRSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



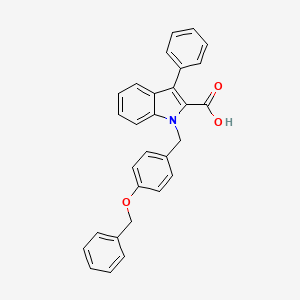



![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14808860.png)
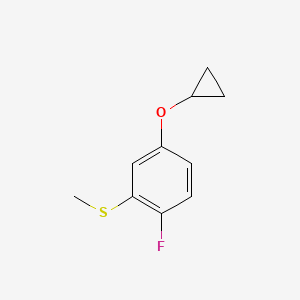
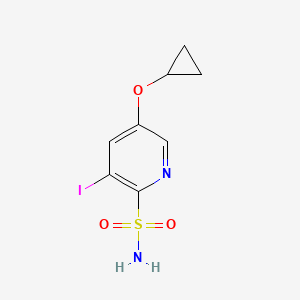

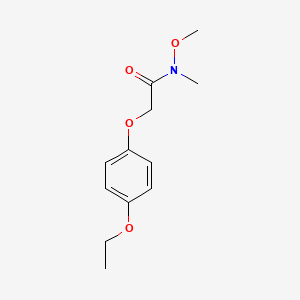
![tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B14808887.png)
![(1S,2R)-5-(4-Chloro-1H-imidazo[4,5-C]pyridin-1-YL)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14808889.png)
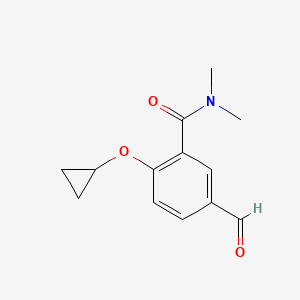
![ethyl (2E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14808914.png)
